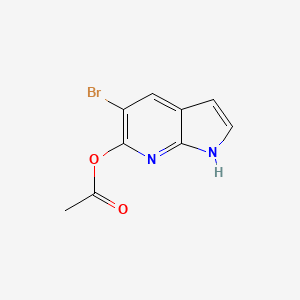

6-Acetoxy-5-bromo-7-azaindole

Descripción

Significance of Heterocyclic Systems in Modern Drug Discovery and Development

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to modern drug discovery and development. rroij.comijraset.com Their diverse chemical structures and wide array of pharmacological activities make them indispensable in medicinal chemistry. rroij.comnih.gov These compounds, incorporating elements like nitrogen, oxygen, and sulfur, provide a vast range of molecular frameworks that can be precisely modified to interact with specific biological targets. rroij.comijsrtjournal.com Over 90% of new drugs approved feature heterocyclic motifs, underscoring their critical role. ijraset.com

The structural variety of heterocyclic scaffolds allows medicinal chemists to design molecules with tailored potency, selectivity, and pharmacokinetic properties, leading to the development of drugs with enhanced efficacy and improved safety profiles. rroij.com They are crucial in lead optimization, where initial "hit" compounds are systematically altered to boost their pharmacological characteristics. rroij.com Furthermore, heterocyclic compounds are vital in overcoming drug resistance by providing novel molecular structures that can circumvent resistance mechanisms. rroij.comijraset.com They are also integral to fragment-based drug design (FBDD), a strategy that identifies small molecular fragments that bind to biological targets with high affinity. rroij.com

Azaindoles as Privileged Scaffolds: Historical Context and Contemporary Relevance

Among the vast family of heterocyclic compounds, azaindoles, also known as pyrrolopyridines, have emerged as "privileged structures" in medicinal chemistry. pharmablock.comresearchgate.net This designation stems from their recurring presence in bioactive molecules and their ability to interact with a variety of biological targets. scielo.br The addition of a nitrogen atom to the indole (B1671886) ring can modulate a compound's potency and physicochemical properties. pharmablock.com

Historically, the indole scaffold itself is a ubiquitous and versatile structure in numerous biologically active compounds, including natural products and synthetic drugs. researchgate.net The strategic replacement of a carbon-hydrogen group in the indole's benzene (B151609) ring with a nitrogen atom to form an azaindole has proven to be a powerful tool in drug design. researchgate.netmdpi.com This modification can lead to improved solubility, altered lipophilicity, and enhanced binding to target proteins. researchgate.netresearchgate.net

Azaindoles are recognized as bioisosteres of both indole and purine (B94841) systems. pharmablock.comresearchgate.netmdpi.com Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a cornerstone of rational drug design. The substitution of a CH group in indole with a nitrogen atom to form an azaindole, or the structural similarity of the azaindole core to the purine ring system found in essential biomolecules like adenine (B156593), allows these scaffolds to mimic the interactions of their counterparts with biological targets. pharmablock.commdpi.comnih.gov This mimicry is particularly relevant in the design of kinase inhibitors, as the azaindole scaffold can effectively interact with the ATP-binding site of kinases. pharmablock.comresearchgate.net

Azaindoles exist as four primary positional isomers: 4-azaindole, 5-azaindole, 6-azaindole (B1212597), and 7-azaindole (B17877), with the number indicating the position of the nitrogen atom in the six-membered ring. pharmablock.comresearchgate.net Each isomer possesses distinct physicochemical properties, such as partition coefficient (LogP), polar surface area, and aqueous solubility, due to the unique placement of the nitrogen atom. nih.gov

These isomers have demonstrated a broad spectrum of pharmacological activities. researchgate.netresearchgate.net They have been investigated as kinase inhibitors, anticancer agents, and for their potential in treating a range of diseases. researchgate.netresearchgate.net For example, while all four isomers can show enhanced solubility compared to the parent indole, their biological efficacy can vary significantly depending on the isomer and the specific biological target. pharmablock.com Studies have shown that for certain targets, 4- and 7-azaindole derivatives may exhibit better efficacy than the corresponding indole, while 5- and 6-azaindole analogues might be less effective. pharmablock.com

Focus on the 7-Azaindole Core in Rational Drug Design Strategies

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) isomer has garnered particular attention in medicinal chemistry and is considered a privileged structure, especially in the design of kinase inhibitors. researchgate.netscielo.brjst.go.jp The strategic placement of the nitrogen atoms in the 7-azaindole core allows it to form crucial hydrogen bonds with the hinge region of the ATP-binding site in kinases, a key interaction for potent inhibition. researchgate.netscielo.brjst.go.jp

This has led to the successful development of several 7-azaindole-based drugs and clinical candidates. researchgate.netscielo.br A notable example is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which was developed from a simple 7-azaindole fragment using structure-based drug design. jst.go.jpjst.go.jpnih.gov The versatility of the 7-azaindole scaffold has encouraged its widespread use in fragment-based drug discovery programs and in the rational design of multi-targeted kinase inhibitors. nih.govnih.govresearchgate.net

Rationale for Comprehensive Academic Research on Highly Functionalized 7-Azaindoles, Specifically 6-Acetoxy-5-bromo-7-azaindole

The proven success of the 7-azaindole scaffold provides a strong rationale for further exploration of its derivatives. Highly functionalized 7-azaindoles, such as this compound, represent a frontier in medicinal chemistry research. The introduction of bromo and acetoxy substituents onto the 7-azaindole core offers several potential advantages.

The bromine atom at the 5-position can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. researchgate.netnih.gov This is a key strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds. The acetoxy group at the 6-position can influence the electronic properties and solubility of the molecule.

A comprehensive investigation into the synthesis, chemical properties, and potential applications of this compound is therefore a logical and scientifically valuable endeavor. Such research can provide crucial insights into how specific functionalization patterns on the 7-azaindole scaffold impact its biological activity and physicochemical properties, ultimately contributing to the development of novel therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-5(13)14-9-7(10)4-6-2-3-11-8(6)12-9/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLQSSTWTLDTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C=CNC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Computational Studies of Functionalized Azaindoles

Fundamental Principles of Azaindole SAR in Drug Discovery Programs

The 7-azaindole (B17877) nucleus is recognized as a "privileged structure" in drug discovery, largely due to its role as a bioisostere of indole (B1671886) and purine (B94841) systems. ijper.orgorganic-chemistry.org This structural mimicry allows 7-azaindole derivatives to interact with a wide array of biological targets, particularly protein kinases. guidechem.comacs.org The defining feature of the 7-azaindole scaffold in this context is its ability to form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding site. The pyridine (B92270) nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole (B145914) nitrogen (N1) serves as a hydrogen bond donor, a pattern that emulates the interaction of adenine (B156593) in ATP. guidechem.comacs.org

Structure-activity relationship (SAR) studies have revealed that nearly all positions of the 7-azaindole ring can be functionalized to modulate biological activity. patsnap.comnih.gov However, positions C3 and C5 are frequently identified as key sites for substitution to enhance potency and selectivity. nih.govresearchgate.netu-tokyo.ac.jp The introduction of various groups at these positions can influence the compound's orientation within the binding pocket and allow for interactions with specific amino acid residues, thereby tailoring its activity towards a particular target.

Furthermore, the incorporation of the nitrogen atom into the indole's six-membered ring alters the physicochemical properties of the molecule. mdpi.comrsc.org This modification can lead to improved aqueous solubility, altered lipophilicity, and a different metabolic profile compared to their indole counterparts, all of which are crucial considerations in the design of orally bioavailable drugs. mdpi.comrsc.org

Influence of Halogenation (Bromine) on Biological Activity and Ligand-Target Interactions

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of a bromine atom onto the 7-azaindole scaffold can profoundly influence its biological activity through a combination of steric, electronic, and pharmacokinetic effects.

The position of the bromine atom on the 7-azaindole ring is critical in determining its impact on a compound's properties. Substitution at the C-5 position has been shown to be a key modification in the development of various bioactive molecules. For instance, 5-bromo-7-azaindole (B68098) is a crucial intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents. guidechem.compatsnap.com The bromine atom at this position can occupy specific pockets within a target's binding site, leading to enhanced affinity and selectivity. In some cases, a 5-bromo substituent can also serve as a synthetic handle for further diversification of the molecule through cross-coupling reactions. nih.gov

| Position of Bromine | Known Effects and Applications |

| C-5 | Key intermediate for kinase inhibitors; can occupy specific binding pockets; serves as a handle for further chemical modification. |

| C-6 | Modulates electronic properties of the pyridine ring; can influence hydrogen bonding at N7. |

A significant aspect of incorporating bromine into a drug candidate is its ability to participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. worktribe.com This interaction is directional and can be surprisingly strong, often comparable to a conventional hydrogen bond. nih.gov

In the context of a 7-azaindole derivative, a bromine atom at the C-5 or C-6 position can form a halogen bond with a suitable acceptor group on the protein target, such as the backbone carbonyl oxygen of an amino acid residue. This additional interaction can significantly enhance the binding affinity and residence time of the ligand, leading to improved potency. The strength of the halogen bond is dependent on the electronic environment of the bromine atom and the nature of the acceptor group. nih.gov

Impact of the Acetoxy Group on Biological Activity and Binding Modes

The introduction of an acetoxy group onto the 7-azaindole scaffold introduces another layer of complexity and opportunity for modulating a compound's properties. The acetoxy group can influence the molecule's electronic character, conformational preferences, and potential for metabolic modification.

The acetoxy group, being relatively bulky, can influence the preferred conformation of the 7-azaindole derivative. The orientation of the acetoxy group relative to the plane of the aromatic ring can impact how the molecule fits into a binding pocket. Stereoelectronic effects, which arise from the interaction of electron orbitals, also play a role. The lone pair of electrons on the oxygen atom of the acetoxy group can be delocalized into the electron-withdrawing carbonyl group, which in turn affects the electron-donating capacity of the oxygen atom towards the azaindole ring. drugdesign.org This can subtly alter the electronic landscape of the entire molecule, influencing its interactions with the biological target.

The acetoxy group can serve as a valuable functional handle in drug design. One of its primary roles is as a prodrug moiety. An acetoxy group can mask a more polar hydroxyl group, thereby increasing the lipophilicity of a compound and enhancing its ability to cross cell membranes. Once inside the cell, the ester bond of the acetoxy group can be cleaved by cellular esterases to release the active, hydroxyl-containing parent drug. This strategy can improve the oral bioavailability and cellular uptake of a drug candidate.

Furthermore, the acetoxy group can be readily hydrolyzed to a hydroxyl group, which can then be used for further chemical modifications. This allows for the late-stage diversification of a lead compound, enabling the exploration of a wider range of structure-activity relationships. For instance, the resulting hydroxyl group could be further functionalized to introduce new pharmacophoric features or to attach solubilizing groups.

| Feature of Acetoxy Group | Implication in Drug Design |

| Prodrug Moiety | Can mask a polar hydroxyl group, increasing lipophilicity and cell permeability. Cleaved by esterases to release the active drug. |

| Modifiable Handle | Can be hydrolyzed to a hydroxyl group for further chemical modifications and SAR exploration. |

Computational Chemistry Methodologies in Azaindole Research

Computational chemistry serves as a powerful tool in the exploration of azaindole derivatives, enabling scientists to predict how these molecules interact with biological targets, understand their chemical properties, and guide the synthesis of more effective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to 7-azaindole derivatives to understand how they fit into the active sites of target proteins.

For instance, docking studies on novel 7-azaindole analogs have been performed against various protein targets, including Poly (ADP-ribose) Polymerases (PARPs), which are crucial in DNA repair and cancer therapy. ijper.org These studies help determine binding efficiencies and identify key interactions, such as hydrogen bonds and pi-pi stacking, that stabilize the ligand-protein complex. ijper.orgnih.gov In one study, various 7-azaindole derivatives were docked into the binding interface of the SARS-CoV-2 spike protein and the human ACE2 receptor to identify potential viral entry inhibitors. nih.gov The 7-azaindole scaffold was observed forming crucial hydrogen bonds with key residues like ASP30 of hACE2 and pi-cation interactions with LYS417 of the spike protein. nih.gov

Following initial docking, Molecular Dynamics (MD) simulations are often employed. MD simulations provide a view of the dynamic evolution of the system over time, offering insights into the stability of the predicted binding pose and revealing conformational changes in both the ligand and the protein. For example, MD simulations of 7-azaindole derivatives bound to the SARS-CoV-2 spike-hACE2 interface showed that some compounds could stably bind and maintain key non-covalent interactions over a 100 ns simulation period, confirming the stability of the docked conformation. nih.gov

Table 1: Representative Molecular Docking Studies of 7-Azaindole Derivatives

| 7-Azaindole Derivative Class | Protein Target | Key Interactions Observed | Software/Method | Reference |

|---|---|---|---|---|

| Novel 7-Azaindole Analogs | PARP (PDB ID: 6NRH, 6NRF) | Hydrogen bonding and other interactions with the active site. | Cresset Flare | ijper.org |

| Substituted 7-Azaindoles (ASM series) | SARS-CoV-2 S1-RBD-hACE2 Interface | Hydrogen bonds with ASP30 (hACE2); Pi-pi stacking with TYR505 (S1-RBD). | Not Specified | nih.gov |

| 5-chloro-7-azaindole Analogs | Colony-Stimulating Factor 1 Receptor (CSF-1R) | Screened for strongest interaction to identify lead compounds. | Not Specified | researchgate.netnih.gov |

| 7-Azaindole N-linked 1,2,3-triazoles | 14α-demethylase lanosterol (B1674476) enzyme (PDB ID: 1EA1) | Binding energies ranging from -8.76 to -8.81 kcal/mol. | Not Specified | rsc.org |

QSAR and SPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models allow for the prediction of the activity of newly designed molecules before they are synthesized.

While specific QSAR studies for 6-Acetoxy-5-bromo-7-azaindole were not identified, the principles are broadly applied in azaindole research. A typical QSAR study involves a series of related compounds, such as various substituted 7-azaindoles, for which biological activity (e.g., IC50 values) has been measured. Chemical descriptors (representing properties like size, hydrophobicity, and electronic effects) are calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with activity. Such models can highlight which chemical features are most important for the desired biological effect, guiding further drug design.

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that is used to calculate the difference in free energy between two states, such as the binding affinity of two similar ligands to a protein. FEP is particularly useful for the precise, quantitative prediction of how small chemical modifications will affect a compound's potency.

In the context of azaindole research, FEP has been successfully used to guide the lead optimization of 7-azaindole-based non-nucleoside HIV-1 reverse transcriptase (RT) inhibitors. nih.gov After identifying an initial lead compound, FEP calculations were used to predict the binding affinity of various proposed analogs with substitutions on a phenyl ring. nih.gov This computational guidance led to the development of a new compound with a twofold increase in potency against the RT enzyme. nih.gov This demonstrates the power of FEP to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govnih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into molecular structure, stability, and reactivity.

For 5-bromo-7-azaindole, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to study the molecular structures of both the monomer and a dimer formed through dual N–H···N hydrogen bonds. bohrium.com The results of these calculations, including optimized geometry and theoretical vibrational spectra, showed excellent agreement with experimental data from X-ray diffraction and FT-IR/FT-Raman spectroscopy. bohrium.com Such studies confirm the planar structure of the molecule and the nature of its intermolecular interactions. bohrium.com DFT has also been used to study the electronic properties of 7-azaindole N-linked triazole derivatives, calculating parameters like chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) to understand their chemical behavior. rsc.org

Rational Design Principles Derived from SAR and Computational Insights

The integration of SAR and computational studies provides a set of rational design principles that guide the development of new functionalized azaindoles. The 5-bromo-7-azaindole core is a key starting point for many synthetic efforts, serving as a versatile scaffold for further functionalization. nih.govepo.org

Key principles derived from this research include:

Targeted Modifications: Computational models, particularly molecular docking, pinpoint which parts of the azaindole scaffold interact with the target protein. This allows chemists to make targeted modifications—adding or changing functional groups—to enhance these interactions. For example, docking studies of DYRK1A kinase inhibitors revealed that hydroxyl substituents on aryl rings at the C3 and C5 positions could form additional hydrogen bonds with key residues (Lys 188, Ileu 165), leading to higher activity compared to methoxy-substituted analogs. nih.gov

Scaffold Hopping and Bioisosteric Replacement: When a particular scaffold shows promise but has liabilities (e.g., poor metabolic stability), computational methods can help in "scaffold hopping"—designing new core structures that maintain the key binding interactions. The 7-azaindole nucleus itself is often used as a bioisostere of purines or indoles in drug design. nih.govnih.gov

Predictive Optimization: Techniques like FEP allow for the in silico evaluation of many potential modifications before any are synthesized. nih.gov This predictive power streamlines the drug discovery process by focusing laboratory efforts on compounds with the highest predicted affinity and desired properties. nih.govnih.gov

Understanding Reactivity and Synthesis: Quantum chemical calculations help in understanding the inherent reactivity of the azaindole ring system, which can inform and optimize synthetic routes. bohrium.com The strategic placement of the bromine atom at the 5-position, for example, is a key step that enables further diversification through cross-coupling reactions. nih.govepo.org The preparation method for 5-bromo-7-azaindole is often designed to be rational and efficient, starting from 7-azaindole and proceeding through steps that ensure high yield and purity. google.com

By combining these computational approaches with experimental synthesis and testing, researchers can more efficiently navigate the complex chemical space of functionalized azaindoles to develop novel compounds for a wide range of therapeutic applications.

Preclinical Biological and Pharmacological Investigations of Functionalized 7 Azaindoles

Mechanistic Studies and Target Identification for Azaindole Derivatives

The 7-azaindole (B17877) scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile framework for the design of potent and selective inhibitors of various enzymes and modulators of cellular pathways. pharmablock.comresearchgate.net Its structural similarity to the purine (B94841) and indole (B1671886) systems allows it to function as a bioisostere, potentially enhancing binding affinity and improving physicochemical properties of drug candidates. pharmablock.com The functionalization of the 7-azaindole core, including substitutions at the 5- and 6-positions, has been a key strategy in the development of compounds with diverse biological activities. epo.org

Kinase Inhibition: A Prominent Therapeutic Modality

The 7-azaindole framework is a well-established hinge-binding motif for kinase inhibitors. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.govresearchgate.net Azaindole derivatives have been successfully developed as ATP-competitive inhibitors that target the ATP-binding site of kinases. pharmablock.comnih.gov

The efficacy of 7-azaindole derivatives as kinase inhibitors is largely attributed to their ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. nih.govresearchgate.net The nitrogen atom at position 7 and the pyrrole (B145914) N-H group of the azaindole core can act as both hydrogen bond acceptors and donors, mimicking the adenine (B156593) portion of ATP and anchoring the inhibitor to the enzyme. pharmablock.comresearchgate.net This bidentate hydrogen bonding pattern is a critical determinant of the high affinity and inhibitory potency of many 7-azaindole-based kinase inhibitors. nih.gov

Research has identified a broad spectrum of protein kinases that are potently inhibited by various 7-azaindole derivatives. These compounds have demonstrated significant potential in targeting kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: 7-Azaindole Derivatives as Inhibitors of Specific Kinase Targets

| Kinase Target | Therapeutic Relevance | Reference |

|---|---|---|

| BRAF | Melanoma | pharmablock.com |

| DYRK1A | Type 1 Diabetes, Neurodegenerative Disorders | nih.govnih.govresearchgate.net |

| PI3K | Cancer, Immuno-oncology | ijper.orgnih.govresearchgate.net |

| ALK | Non-Small Cell Lung Cancer | nih.govnih.govresearchgate.net |

| Trk | Various Cancers | researchgate.net |

| PIM2 | Hematological Malignancies | N/A |

| MET | Various Cancers | researchgate.net |

| CDK9 | Hematological Malignancies | nih.gov |

| Haspin | Cancer | N/A |

BRAF: The 7-azaindole-containing drug, vemurafenib, is a potent inhibitor of the BRAF kinase and is approved for the treatment of melanoma. pharmablock.comnih.gov

DYRK1A: 6- and 7-azaindole derivatives have been specifically developed as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in both neurodegenerative diseases and diabetes. nih.govnih.govresearchgate.net

PI3K: A series of 7-azaindole-based compounds have been discovered as potent and selective inhibitors of Phosphoinositide 3-kinase γ (PI3Kγ), a key target in immuno-oncology. nih.gov

ALK: Novel 7-azaindole derivatives have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), including mutants that confer resistance to existing therapies. nih.govnih.govresearchgate.net

Trk: The Tropomyosin receptor kinase (Trk) family of neurotrophin receptors are also targets for 7-azaindole-based inhibitors. researchgate.net

MET: The c-Met proto-oncogene, a receptor tyrosine kinase, has been targeted by 7-azaindole derivatives in the context of cancer therapy. researchgate.net

CDK9: Highly potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9) have been developed from an azaindole scaffold for the potential treatment of hematological malignancies. nih.gov

Modulation of Microtubule Dynamics

Beyond kinase inhibition, certain azaindole derivatives have been identified as inhibitors of microtubule polymerization. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding directly to tubulin, these compounds disrupt microtubule dynamics, leading to a G2/M cell cycle arrest and subsequent cell death in cancer cells. nih.gov These derivatives have also demonstrated potent anti-angiogenic properties and anti-cancer effects in preclinical models. nih.gov

Poly (ADP-ribose) Polymerase (PARP) Enzyme Inhibition

The 7-azaindole scaffold has also been utilized to design inhibitors of Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1. ijper.orgnih.gov PARP inhibitors have emerged as a significant class of anti-cancer agents, especially for tumors with deficiencies in DNA repair pathways, such as those with BRCA mutations. researchgate.net Novel 7-azaindole-1-carboxamides have been synthesized and shown to exhibit significant PARP-1 inhibition and antitumor activity in preclinical models of breast cancer. nih.gov Docking studies suggest that these compounds can effectively bind to the active site of the PARP enzyme. ijper.org

Orai Channel Modulation

In addition to intracellular enzyme targets, 7-azaindole derivatives have been developed as modulators of ion channels. Specifically, a series of 7-azaindoles have been identified as potent inhibitors of the Orai calcium channel. nih.gov The Orai channel is a key component of the store-operated calcium entry (SOCE) pathway, which is crucial for the activation of immune cells. By inhibiting Orai, these compounds can suppress the production of pro-inflammatory cytokines like IL-2 in T-cells, demonstrating potential for the treatment of inflammatory and autoimmune diseases such as asthma. nih.gov

Influenza Endonuclease Inhibition

The 7-azaindole scaffold has been explored for its potential in developing inhibitors of influenza virus replication. One notable example is the 7-azaindole derivative JNJ-63623872, which has been identified as a potent inhibitor of the influenza polymerase B2 (PB2) subunit. nih.gov This subunit is a component of the viral RNA-dependent RNA polymerase complex and is crucial for viral transcription. Inhibition of the endonuclease activity of the polymerase acidic (PA) subunit, another component of this complex, is a validated strategy for anti-influenza drug development. mdpi.comnih.gov While direct evidence for "6-Acetoxy-5-bromo-7-azaindole" as an influenza endonuclease inhibitor is not available in the reviewed literature, the activity of other 7-azaindole derivatives suggests that this chemical class is a promising area for the discovery of new anti-influenza agents.

HIV-1 Reverse Transcriptase Inhibition

Functionalized 7-azaindoles have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov A study evaluating a library of 585 compounds based on the 7-azaindole core identified several hits with submicromolar potency against HIV-1. nih.gov The lead compounds from this study demonstrated direct inhibition of the reverse transcriptase enzyme with IC50 values in the submicromolar to low micromolar range. nih.gov These 7-azaindoles were found to be active against clinically relevant NNRTI-resistant mutants, such as K103N and Y181C. nih.gov No specific data for "this compound" in the context of HIV-1 reverse transcriptase inhibition was found in the public domain.

Glucocorticoid Receptor Agonist Activity

The azaindole scaffold has been investigated for its potential to modulate the glucocorticoid receptor (GR). Notably, 2-substituted-6-azaindoles have demonstrated promising in vitro agonist activity at the glucocorticoid receptor. nih.gov These compounds were also shown to reduce collagen-induced arthritis and prevent bone loss in a mouse model. nih.gov While these findings are for 6-azaindole (B1212597) derivatives, they highlight the potential of the broader azaindole class as GR agonists. Specific studies on the glucocorticoid receptor agonist activity of "this compound" are not currently available in the reviewed scientific literature.

In Vitro Efficacy Assessments Using Biochemical and Cellular Assays

In vitro assays are fundamental in the preclinical evaluation of new chemical entities. For functionalized 7-azaindoles, a variety of biochemical and cellular assays have been employed to characterize their biological effects.

Antiproliferative and Cytostatic Effects on Cancer Cell Lines

The 7-azaindole nucleus is a key feature in several compounds with demonstrated antiproliferative and cytostatic effects against various cancer cell lines. For instance, a series of novel 7-azaindole and 7-azaisatin derivatives have been screened for their cytotoxic activities against breast (MCF-7), lung (A549), and liver (HEPG2) cancer cell lines. researchgate.net Certain derivatives exhibited significant activity, suggesting their potential as anticancer agents. researchgate.net Another study reported on platinum(II) diiodido complexes containing 7-azaindole derivatives, which showed high in vitro cytotoxicity against a panel of nine human cancer cell lines, with IC50 values ranging from 0.4 to 12.8 μM. nih.gov

| Compound Type | Cell Line | Activity (IC50) |

|---|---|---|

| Platinum(II) diiodido complexes of 7-azaindole derivatives | Various human cancer cell lines | 0.4 - 12.8 μM |

| 7-Azaindole and 7-azaisatin derivatives | MCF-7, A549, HEPG2 | Data not specified in abstract |

Enzyme Inhibition Kinetic Studies

Enzyme inhibition kinetic studies are crucial for understanding the mechanism of action of drug candidates. For 7-azaindole derivatives identified as HIV-1 NNRTIs, cell-free DNA-dependent DNA polymerization assays were used to determine their IC50 values against the reverse transcriptase enzyme. nih.gov Lead compounds from a library of 7-azaindoles inhibited the polymerase activity of RT with IC50 values of 0.73 μM and 0.58 μM. nih.gov Kinetic studies help to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing valuable information for lead optimization.

| Compound Class | Enzyme | Inhibition Data (IC50) |

|---|---|---|

| 7-Azaindole NNRTIs | Wild-type HIV-1 RT | 0.58 - 0.73 μM |

| K103N mutant HIV-1 RT | 9.2 μM |

Cell Cycle Progression Analysis

The analysis of cell cycle progression is a common method to assess the antiproliferative effects of potential anticancer agents. Some platinum(II) iodido complexes incorporating 7-azaindole derivatives have been investigated for their effects on the cell cycle. nih.gov Such studies can reveal if a compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which can be indicative of its mechanism of action. While the specific outcomes of cell cycle analysis for these 7-azaindole complexes were not detailed in the provided abstracts, this type of investigation is a standard component of preclinical cancer drug discovery.

In Vitro Angiogenesis Inhibition Assays

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. nih.gov In vitro assays using co-cultures of human umbilical vein endothelial cells (HUVECs) and normal human dermal fibroblasts (NHDFs) are employed to screen for compounds that can inhibit the differentiation and network formation of endothelial cells. medchemexpress.cnregionh.dk The effects of various inhibitors on HUVEC morphology and the area covered by these cells are measured to determine their anti-angiogenic potential. medchemexpress.cnregionh.dk While specific data for this compound is not available, related compounds such as Sunitinib, which contains an indolin-2-one core structure that can be conceptually linked to the azaindole scaffold, are known to inhibit angiogenesis. mdpi.com

In Vivo Preclinical Efficacy and Proof-of-Concept Studies in Relevant Animal Models

In vivo studies are crucial for validating the therapeutic potential of new chemical entities. These studies are often conducted in animal models that mimic human diseases.

Tumor xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of potential anticancer agents. ouhsc.edu For instance, derivatives of 5-bromo-7-azaindolin-2-one have been evaluated for their in vitro activity against various cancer cell lines, showing significant potency. mdpi.com The in vivo antitumor efficacy of related compounds has been demonstrated in xenograft models of non-small cell lung cancer (NSCLC) using A549 cells. mdpi.com In these studies, the administration of the test compound led to a significant suppression of tumor volume and weight, along with an improved survival profile in the treated mice. mdpi.com Histological examination of tumor tissues from treated mice often reveals cancer cell cytotoxicity, characterized by cytoplasmic destruction. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected 5-Bromo-7-azaindolin-2-one Derivatives

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| 23c | A549 | 3.103 |

| 23d | Skov-3 | 3.721 |

| 23p | HepG2 | 2.357 |

| 23p | A549 | 3.012 |

| Sunitinib (Control) | A549 | 29.257 |

| Sunitinib (Control) | Skov-3 | 31.594 |

Data sourced from a study on 5-bromo-7-azaindolin-2-one derivatives. mdpi.com

The therapeutic potential of 7-azaindole derivatives extends beyond oncology. For example, certain 7-azaindole derivatives have been investigated as potent Orai inhibitors for the treatment of asthma. nih.gov In a murine model of allergen-induced asthma, a lead compound from this class demonstrated efficacy by inhibiting the number of eosinophils in bronchoalveolar lavage fluid (BALF). nih.gov Additionally, the 7-azaindole derivative URMC-099 has shown neuroprotective and anti-inflammatory properties in in vivo models of HIV-1 associated neurocognitive disorders (HAND). nih.gov

The broad biological activity of the 7-azaindole scaffold includes potential applications in treating infectious diseases. For instance, the 7-azaindole derivative JNJ-63623872 has been reported as a potent inhibitor of the influenza polymerase B2 subunit, showing activity against multiple influenza strains, including H1N1 and H5N1. nih.gov Another 7-azaindole compound has demonstrated promising activity against the dengue virus and the Ebola virus by inhibiting the adaptor-associated kinase 1 (AAK1), which is a key regulator of the trafficking of these viruses. nih.gov

Prospective Role of this compound in Targeted Biological Pathways

While direct evidence for the biological targets of this compound is not available, the broader family of 7-azaindoles has been shown to interact with a variety of important biological pathways. Many 7-azaindole derivatives have been developed as kinase inhibitors. For example, they have been shown to target the epidermal growth factor receptor (EGFR), which is often mutated in NSCLC. mdpi.com Other targeted kinases include ataxia telangiectasia mutated and Rad3 related (ATR) kinase, mixed lineage kinase 3 (MLK3), leucine-rich repeat kinase 2 (LRRK2), cyclin-dependent kinases (CDK2 and CDK9), and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK1A, DYRK1B, and DYRK2). nih.gov The inhibition of these kinases can affect various cellular processes, including cell cycle progression, DNA damage repair, and signal transduction, making them attractive targets for therapeutic intervention in a range of diseases.

Future Research Directions and Translational Potential

Design and Synthesis of Advanced Derivatives of 6-Acetoxy-5-bromo-7-azaindole with Enhanced Potency and Selectivity

The bromine atom at the C-5 position and the acetoxy group at the C-6 position of the this compound molecule serve as versatile chemical handles for creating a diverse library of advanced derivatives. The primary goal of such synthetic efforts is to enhance biological potency and selectivity towards specific molecular targets.

Future synthetic strategies will likely employ modern cross-coupling reactions. The 5-bromo position is particularly amenable to Suzuki-Miyaura cross-coupling reactions, which can be used to introduce a wide variety of aryl and heteroaryl groups. mdpi.com This approach has been successfully used to prepare 3,5-diarylated-7-azaindoles from 5-bromo-7-azaindole (B68098) precursors. mdpi.com Similarly, Sonogashira coupling can be used to introduce alkyne-containing moieties, further expanding the chemical space. organic-chemistry.org

Modification of the 6-acetoxy group could also be explored. Deacetylation to reveal a hydroxyl group would allow for the introduction of different functional groups through etherification or esterification, potentially modulating the compound's solubility, cell permeability, and target engagement. These synthetic modifications aim to optimize the structure-activity relationship (SAR), leading to derivatives with superior therapeutic profiles.

| Modification Site | Synthetic Reaction | Rationale for Modification | Potential Functional Groups to Introduce |

|---|---|---|---|

| C-5 (Bromo) | Suzuki-Miyaura Coupling | Enhance target binding, explore new interactions with protein pockets. | Phenyl, Pyridyl, Thienyl, Pyrazolyl |

| C-5 (Bromo) | Sonogashira Coupling | Introduce rigid linkers, probe deeper into binding sites. | Alkynes with terminal functional groups |

| C-6 (Acetoxy) | Deacetylation followed by Etherification/Esterification | Improve solubility, metabolic stability, and pharmacokinetic properties. researchgate.net | Polyethylene glycol (PEG) chains, amino acid conjugates, various esters |

| N-1 (Pyrrole) | N-Alkylation or N-Arylation | Modulate hinge-binding interactions and overall compound conformation. | Benzenesulfonyl, Methyl, Benzyl |

Deeper Mechanistic Investigations at the Molecular and Cellular Levels

The 7-azaindole (B17877) moiety is a well-established "hinge-binding" motif, particularly effective in the design of protein kinase inhibitors. jst.go.jp The two nitrogen atoms of the azaindole core can form critical hydrogen bonds with the hinge region of a kinase's ATP-binding site, mimicking the interaction of adenine (B156593) in ATP. nih.gov This structural feature is a key reason for the prevalence of 7-azaindole derivatives as kinase inhibitors in oncology and other therapeutic areas. jst.go.jp

Future mechanistic studies on derivatives of this compound would begin by screening them against a broad panel of human kinases to identify specific targets. Once primary targets are identified, detailed molecular and cellular investigations would be necessary to elucidate the precise mechanism of action.

Key experimental approaches would include:

X-ray Crystallography: To obtain high-resolution structural data of the compound bound to its target protein, revealing the specific atomic interactions and confirming the binding mode.

Molecular Docking: Computational simulations to predict and analyze the binding poses of newly synthesized derivatives within the target's active site, guiding further structural optimization. nih.gov

Cellular Assays: To confirm target engagement within a cellular context, researchers would use techniques like Western blotting to measure the phosphorylation status of downstream substrates. Anti-proliferative assays against various cancer cell lines would determine the compound's efficacy at a cellular level. nih.gov

| Potential Kinase Target Class | Examples | Molecular Investigation Method | Cellular Investigation Method |

|---|---|---|---|

| Serine/Threonine Kinases | BRAF, Aurora Kinases, DYRK, ROCK | Enzymatic activity assays, Isothermal titration calorimetry (ITC) | Cell viability assays (MTT, SRB), Apoptosis assays (Caspase activity) nih.gov |

| Tyrosine Kinases | EGFR, CSF1R, AXL | Kinase binding affinity assays (e.g., Ki determination) | Phospho-protein specific antibody arrays, Cell migration and invasion assays |

| Lipid Kinases | Phosphoinositide 3-kinases (PI3K) | In vitro lipid kinase activity assays | Measurement of downstream signaling (p-AKT levels) nih.gov |

Development of Highly Targeted Therapeutic Agents Based on the Functionalized Azaindole Scaffold

The translational potential of the 7-azaindole scaffold is demonstrated by the number of approved drugs and clinical candidates based on this framework. researchgate.net For instance, Vemurafenib targets the BRAF V600E mutation in melanoma, while Pexidartinib is an inhibitor of the colony-stimulating factor 1 receptor (CSF1R) used to treat giant cell tumors. nih.govchemicalbook.com These successes provide a clear roadmap for developing derivatives of this compound into highly targeted therapeutic agents.

By identifying a specific, disease-relevant kinase or other protein target, medicinal chemistry efforts can focus on optimizing the lead compound to maximize efficacy against the target while minimizing off-target effects. This involves a cyclical process of design, synthesis, and testing to build a robust SAR profile. The functional groups of this compound are crucial for this process, allowing for fine-tuning of the molecule's properties to achieve the desired therapeutic profile for diseases ranging from cancer to inflammation and neurodegenerative disorders. jst.go.jp

The development of isoform-specific inhibitors, for example, within the PI3K family, showcases the potential for creating highly targeted agents from a common scaffold. nih.gov This level of precision is a key goal in modern drug development, aiming to improve treatment outcomes and reduce side effects.

Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding

To fully understand the biological impact of a novel therapeutic agent derived from the this compound scaffold, a holistic, systems-level approach is essential. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, comprehensive view of the drug's effects on cellular networks and pathways. nih.govnih.gov

A multi-omics approach can:

Uncover Mechanisms of Action: Transcriptomics (e.g., RNA-seq) can reveal global changes in gene expression following drug treatment, highlighting the pathways that are most affected. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can detect alterations in cellular metabolism. e-enm.org

Identify Biomarkers: By analyzing omics data from sensitive versus resistant cell lines or patient samples, it may be possible to identify predictive biomarkers that can help stratify patient populations for clinical trials. e-enm.org

Reveal Off-Target Effects and Resistance Mechanisms: A systems biology perspective can help identify unintended drug targets and elucidate the complex cellular rewiring that leads to acquired drug resistance. nih.gov

Integrating these large datasets requires sophisticated computational and bioinformatic tools. researchgate.net This systems biology approach moves beyond a single-target, single-drug paradigm to a more comprehensive understanding of how a therapeutic agent perturbs a complex biological system, ultimately facilitating a more rational and effective drug development process. nih.gov

| Omics Technology | Information Provided | Application in Understanding Azaindole Derivatives |

|---|---|---|

| Genomics | DNA sequence variations, mutations. | Identify patient populations with specific mutations (e.g., BRAF V600E) that confer sensitivity to the drug. |

| Transcriptomics | Global gene expression levels (mRNA). | Determine which signaling pathways are up- or down-regulated by the compound. |

| Proteomics | Protein expression levels and post-translational modifications. | Confirm target engagement and identify off-target effects by observing changes in the proteome. |

| Metabolomics | Levels of small molecule metabolites. | Assess the drug's impact on cellular metabolism, a key pathway in cancer. e-enm.org |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.